H-Pro-His-Cys-Lys-Arg-Met-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

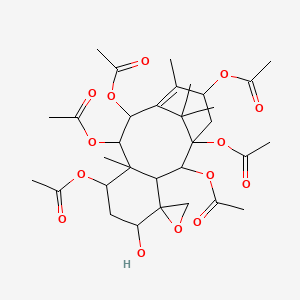

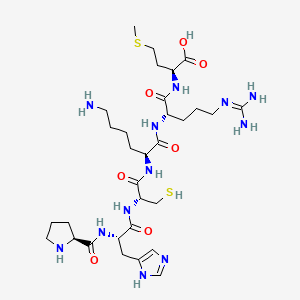

“H-Pro-His-Cys-Lys-Arg-Met-OH” is a peptide that acts as an antioxidant by reacting with active oxygen species such as superoxide and hydroxyl radicals . It could have a therapeutic effect against diseases (e.g., arthritis and cancer) which may be associated with hydroxyl radical damage .

Chemical Reactions Analysis

“H-Pro-His-Cys-Lys-Arg-Met-OH” acts as an antioxidant by reacting with active oxygen species such as superoxide and hydroxyl radicals . This suggests that it may participate in redox reactions.Physical And Chemical Properties Analysis

The peptide “H-Pro-His-Cys-Lys-Arg-Met-OH” has a molecular weight of 831.02 and a formula of C33H58N12O9S2 . It is soluble in DMSO .Applications De Recherche Scientifique

Antioxidant Properties : The peptide apelin-12 (H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) and its structural analog have been shown to exhibit antioxidant properties. They demonstrated significant effects in reducing the oxidation rate of low-density lipoprotein, indicating their potential in combating oxidative stress (Pelogeykina et al., 2015).

Corticotropin Peptides Synthesis : Studies on the synthesis of corticotropin peptides have explored the creation of hexacosapeptide and heptacosapeptide sequences, showing the feasibility of synthesizing complex peptides for potential therapeutic uses (Inouye et al., 1976).

Somatostatin Synthesis : The successful solid-phase synthesis of somatostatin-28, a peptide with a complex structure, has been reported. This showcases the advancements in peptide synthesis techniques, which could be applicable to peptides like H-Pro-His-Cys-Lys-Arg-Met-OH (Ling et al., 1980).

DNA Cleavage by Ni(II) Metallopeptides : Research on Ni(II) x Xaa-Xaa-His metallopeptides, where Xaa represents various amino acids including Pro, Met, Arg, or Lys, has shown enhanced DNA cleavage activity. This indicates potential applications in molecular biology and therapeutic strategies (Huang et al., 1999).

Chemosensors for Arginine/Lysine and Metal Ions : A study on a coumarin-based multifunctional chemosensor demonstrated selective and sensitive detection of amino acids including Arg and Lys, as well as Cu2+ and Al3+ ions. This showcases the potential of peptides in sensor technologies (Li et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZJOSHEZUEDBO-BTNSXGMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N12O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655320 |

Source

|

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159147-88-3 |

Source

|

| Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)